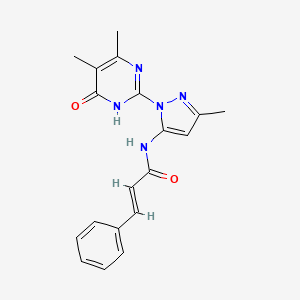

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide

Description

The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide (hereafter referred to as the "target compound") is a pyrimidinone-pyrazole hybrid with a cinnamamide substituent.

Properties

IUPAC Name |

(E)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-11-16(21-17(25)10-9-15-7-5-4-6-8-15)24(23-12)19-20-14(3)13(2)18(26)22-19/h4-11H,1-3H3,(H,21,25)(H,20,22,26)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHDWRVONSBGNN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide is , with a molecular weight of 382.38 g/mol. Its structure features a pyrimidine ring and a pyrazole moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values were reported as low as 25.9 µM, indicating potent antimicrobial activity compared to conventional antibiotics like ampicillin .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated that it could attenuate lipopolysaccharide-induced NF-kB activation, suggesting a mechanism for reducing inflammation. Compounds within this class were found to be more effective than the parent cinnamic acid in inhibiting inflammatory pathways .

3. Cholinesterase Inhibition

Inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide have demonstrated inhibitory activity against these enzymes .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Testing

A study evaluated various synthesized derivatives against MRSA and reported that specific analogs exhibited MIC values significantly lower than standard treatments. This suggests potential use in treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory signaling pathways, it was observed that certain derivatives could inhibit NF-kB activation by up to 15%, indicating their potential role in managing inflammatory diseases .

Research Findings Summary

The following table summarizes key biological activities and findings related to N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide:

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, making it useful in the development of new compounds with desired properties.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide could be explored for its antibacterial properties .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects:

- Anticancer Activity: Some studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Industrial Applications

The compound may also find applications in industrial processes:

- Catalysis: Its unique chemical structure may allow it to function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Antibacterial Activity

A series of compounds based on similar frameworks demonstrated strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy while minimizing toxicity to eukaryotic cells .

Case Study 2: Anticancer Potential

Research exploring the anticancer potential of structurally related compounds revealed that specific modifications could lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involved the induction of apoptosis and cell cycle arrest .

Comparative Data Table

| Application Area | Compound Activity | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Useful in developing new organic compounds |

| Biology | Antimicrobial | Effective against multiple bacterial strains |

| Medicine | Anticancer | Induces apoptosis in cancer cells |

| Industry | Catalysis | Potential use in enhancing reaction rates |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s cinnamamide group distinguishes it from analogs with benzamide or substituted benzamide moieties. Key structural analogs and their substituents are summarized below:

Table 1: Structural Comparison of Pyrimidinone-Pyrazole Derivatives

*Estimated based on analogous compounds.

Key Observations :

- However, the para-substituted tert-butyl (compound 25) showed double the yield (49%) compared to meta-substitution (23%) .

- Electron-Withdrawing Groups : The trifluoromethyl group in compound 18 () likely enhances metabolic stability but resulted in lower yield (23%) .

- Thioether vs. Ether Groups : Compound 30 () with a methylthio substituent achieved 31% yield, suggesting moderate synthetic accessibility for sulfur-containing analogs .

Analytical Characterization

All analogs were characterized via:

- NMR Spectroscopy : Confirmed regiochemistry and substituent integration (e.g., tert-butyl protons at δ 1.3–1.4 ppm in ) .

- Mass Spectrometry : APCI-MS and ESI-MS validated molecular weights (e.g., m/z 366.2 [M+H]+ for compound 30) .

- HPLC : Purity >95% for most compounds, critical for biological testing .

Q & A

Q. What are the established synthetic routes for preparing N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole-pyrimidine core via condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-amine with a substituted pyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the intermediate with cinnamoyl chloride using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF or THF .

- Purification: Recrystallization from ethanol or preparative TLC (e.g., PE:EA = 8:1) to achieve >95% purity .

Key Data: Reported yields range from 62% to 71%, depending on substituents and reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) confirm regiochemistry and functional groups. For example, pyrazole protons appear at δ 6.3–7.6 ppm, and cinnamamide carbonyls at ~δ 165 ppm .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>98% in optimized syntheses) using reverse-phase columns and UV detection .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., ~427.5 for C₂₄H₂₁N₅O₃) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined?

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Refinement: Employ SHELXL for small-molecule refinement, leveraging constraints for disordered moieties and hydrogen-bonding networks .

- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles (e.g., pyrimidine ring planarity) .

Example: Similar pyrazole-pyrimidine derivatives show C–N bond lengths of 1.33–1.37 Å and dihedral angles <10° between fused rings .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding (pyrimidine N-H) and π-π stacking (cinnamamide aromatic ring) .

- Biological Assays: Pair docking with enzyme inhibition assays (IC₅₀) or cellular viability tests (MTT assay) to validate predicted targets .

Case Study: Analogous compounds exhibit IC₅₀ values <10 µM against cancer cell lines, correlating with substituent hydrophobicity .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Purity Analysis: Re-examine HPLC traces for co-eluting impurities that may skew bioassay results .

- Experimental Replication: Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .

- Meta-Analysis: Compare datasets across studies to identify trends (e.g., substituent electronegativity vs. antimicrobial potency) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.